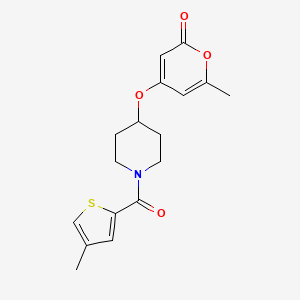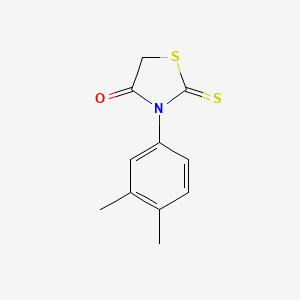
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. MT-45 has been found to have a high affinity for the mu-opioid receptor and has been shown to produce potent analgesic effects in animal models. Due to its potential therapeutic value, MT-45 has been the subject of scientific research in recent years.
Mecanismo De Acción
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one acts on the mu-opioid receptor in the central nervous system to produce its analgesic effects. The mu-opioid receptor is involved in the modulation of pain and is the primary target of most opioid analgesics. 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one binds to the mu-opioid receptor with high affinity and activates downstream signaling pathways that lead to the inhibition of pain transmission.
Biochemical and Physiological Effects:
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been shown to produce potent analgesic effects in animal models. In addition, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been found to have a long duration of action and lower toxicity compared to other opioids such as morphine. However, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has also been found to produce respiratory depression and other side effects at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and potent analgesic effects. However, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one also has limitations, including its complex synthesis and potential for side effects at high doses.
Direcciones Futuras
There are several future directions for research on 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for chronic pain, and the exploration of its effects on other opioid receptors. In addition, further research is needed to fully understand the potential side effects of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one and to develop strategies to minimize these effects.
Métodos De Síntesis
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be synthesized using a multi-step process that involves the reaction of 4-methylthiophene-2-carboxylic acid with piperidine in the presence of a coupling agent. The resulting intermediate is then reacted with 6-methyl-2H-pyran-2-one to yield the final product. The synthesis of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is complex and requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been the subject of scientific research due to its potential therapeutic value as an analgesic. Studies have shown that 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has a high affinity for the mu-opioid receptor and produces potent analgesic effects in animal models. In addition, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been found to have a long duration of action and lower toxicity compared to other opioids such as morphine.
Propiedades
IUPAC Name |
6-methyl-4-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-7-15(23-10-11)17(20)18-5-3-13(4-6-18)22-14-8-12(2)21-16(19)9-14/h7-10,13H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKRXQVPQPZNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)
![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)


![3,3-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2393946.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)



![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)